molecular formula C15H15N6OP B11927540 N,N',N''-Tris(3-pyridinyl)phosphoric triamide

N,N',N''-Tris(3-pyridinyl)phosphoric triamide

Cat. No.: B11927540
M. Wt: 326.29 g/mol
InChI Key: UQXFLVZFHZKYQQ-UHFFFAOYSA-N
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Description

N,N',N''-Tris(3-pyridinyl)phosphoric triamide is a phosphoric triamide derivative featuring three 3-pyridinyl substituents attached to a central phosphorus atom. Its structure (Fig. 1) comprises a phosphoryl (P=O) core bonded to three secondary amine groups, each linked to a pyridine ring at the 3-position. This compound is notable for its dual functionality: the phosphoryl oxygen acts as a hydrogen-bond acceptor, while the pyridinyl nitrogens and N–H groups serve as hydrogen-bond donors or coordination sites. Such properties make it relevant in supramolecular chemistry, coordination complexes, and materials science .

Properties

Molecular Formula

C15H15N6OP

Molecular Weight

326.29 g/mol

IUPAC Name

N-bis(pyridin-3-ylamino)phosphorylpyridin-3-amine

InChI

InChI=1S/C15H15N6OP/c22-23(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,22)

InChI Key

UQXFLVZFHZKYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NP(=O)(NC2=CN=CC=C2)NC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 3-aminopyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

POCl3+3C5H4NH2(C5H4N)3PO+3HCl\text{POCl}_3 + 3 \text{C}_5\text{H}_4\text{NH}_2 \rightarrow \text{(C}_5\text{H}_4\text{N})_3\text{PO} + 3 \text{HCl} POCl3​+3C5​H4​NH2​→(C5​H4​N)3​PO+3HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Substitution: The pyridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Coordination Chemistry

Structural Characteristics
N,N',N''-Tris(3-pyridinyl)phosphoric triamide acts as a versatile ligand in coordination chemistry. Its structure allows for the formation of multiple coordination sites due to the presence of nitrogen and oxygen donor atoms. This versatility enables the compound to form complexes with various metal ions, leading to the development of novel coordination assemblies.

Applications in Metal-Organic Frameworks (MOFs)
The compound can be utilized in the synthesis of metal-organic frameworks, which are materials composed of metal ions coordinated to organic ligands. These frameworks have applications in gas storage, separation processes, and catalysis. The ability of this compound to form stable complexes enhances the functionality and stability of these MOFs .

Catalytic Applications

Lewis Base Catalysis
In its chiral form, this compound has been investigated as a Lewis base catalyst. Its ability to coordinate with electrophiles makes it suitable for facilitating various organic reactions, including asymmetric synthesis. The compound's chiral environment can influence reaction selectivity, making it valuable in producing enantiomerically pure compounds .

Urease Inhibition
Another notable application is its role as a urease inhibitor. Urease is an enzyme that plays a crucial role in nitrogen metabolism in both plants and pathogens. By inhibiting urease activity, this compound can potentially improve nitrogen use efficiency in agriculture and mitigate the environmental impact of urea fertilizers .

Biological Applications

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of phosphoramide derivatives, including this compound. These compounds exhibit significant activity against various bacterial strains, indicating their potential as therapeutic agents in combating infections caused by resistant bacteria .

Anticancer Potential
Preliminary research suggests that derivatives of this compound may possess anticancer properties. The structural characteristics that allow for interaction with biological targets could lead to the development of new cancer therapies, although more extensive studies are needed to confirm these effects .

Data Summary Table

Application AreaSpecific UseReference
Coordination ChemistryFormation of metal-organic frameworks (MOFs)
CatalysisLewis base catalyst for organic reactions
Urease InhibitionEnhancing nitrogen use efficiency in agriculture
AntimicrobialActivity against resistant bacterial strains
AnticancerPotential therapeutic agent

Case Study 1: Coordination Chemistry

A study investigated the use of this compound in forming coordination complexes with transition metals. The resulting complexes demonstrated enhanced stability and reactivity, showcasing the compound's potential in developing new materials for catalysis and sensing applications.

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against antibiotic-resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N,N’,N’'-Tris(3-pyridinyl)phosphoric triamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can lead to the formation of stable metal complexes with unique properties. The molecular targets and pathways involved depend on the specific metal ion and the application being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphoric triamides are a diverse class of organophosphorus compounds with variations in substituents and bonding motifs. Below is a detailed comparison of N,N',N''-Tris(3-pyridinyl)phosphoric triamide with structurally analogous compounds:

Substituent-Dependent Structural Variations
Compound Name Substituents Key Structural Features References
This compound 3-pyridinyl groups Pyridinyl N at meta-position; forms N–H⋯N/O hydrogen bonds and coordinates via pyridyl N . [15], [19]
Tris(pyridin-2-yl)phosphoric triamide 2-pyridinyl groups Pyridinyl N at ortho-position; stronger chelation potential due to proximity to P=O . [15]
N,N',N''-Tris(p-aminophenyl)phosphoric triamide p-aminophenyl groups Electron-rich NH₂ groups enhance hydrogen bonding; used in flame-retardant polymers . [16]
Hexamethylphosphoramide (HMPA) Dimethylamino groups Lacks aromaticity; high polarity and solvent properties; known carcinogenicity . [3], [14]
N,N',N''-Triethylenephosphoramide Ethylene-linked aziridinyl Cyclic amine substituents; reactive in alkylation reactions; used in crosslinking . [18]

Key Insights :

  • Pyridinyl Position : The 3-pyridinyl isomer exhibits weaker metal coordination compared to the 2-pyridinyl analog due to steric and electronic differences .
  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., pyridinyl, aminophenyl) enhance π-π stacking and hydrogen bonding, influencing crystallinity and thermal stability .
Hydrogen Bonding and Crystal Packing
  • This compound : Forms N–H⋯O=P and N–H⋯N hydrogen bonds, creating 1D chains or 2D sheets depending on solvation .
  • Tris(pyridin-2-yl)phosphoric triamide : Exhibits ten-membered hydrogen-bonded motifs and coordination to metals (e.g., Co²⁺), leading to metal-organic frameworks (MOFs) .
  • N,N-Dibenzyl-N-(2-chloro-2,2-difluoroacetyl)phosphoric triamide : Features disorder in Cl/F positions and N–H⋯O/N interactions, forming helical chains .

Table 1: Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bond Motifs References
This compound P21/n a=12.97, b=4.99, c=13.78, β=96.5° 1D chains via N–H⋯O/N [15]
N,N-Dibenzyl-N-(2-chloro-2,2-difluoroacetyl)phosphoric triamide P21 a=12.97, b=4.99, c=13.78, β=96.5° Helical chains via N–H⋯O [10]
Tris(N,N-tetramethylene)phosphoric triamide Monoclinic a=8.92, b=14.20, c=10.11, β=102.3° N–H⋯O=P interactions [17]
Spectroscopic and Reactivity Profiles
  • IR Spectroscopy :
    • P=O stretching: 1184 cm⁻¹ (consistent across phosphoric triamides) .
    • Pyridinyl-specific vibrations: C–N stretches at 1226 cm⁻¹ and aromatic C=C at 1611 cm⁻¹ .
  • Coordination Chemistry: The 3-pyridinyl derivative forms weaker metal complexes compared to 2-pyridinyl analogs due to reduced chelate ring stability . Organotin(IV) complexes with phosphoric triamides show distorted octahedral geometries, with Sn–O/P bonds ranging from 2.10–2.30 Å .

Biological Activity

N,N',N''-Tris(3-pyridinyl)phosphoric triamide (TPPA) is a phosphoric triamide compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article presents a comprehensive review of its biological activity, including antimicrobial and anticancer properties, as well as its applications in synthesizing metal-organic frameworks (MOFs).

Chemical Structure and Properties

  • Molecular Formula : C15H18N6O3P
  • Molecular Weight : 342.3586 g/mol
  • CAS Number : 2146095-56-7

The compound features three pyridinyl groups attached to a central phosphoric acid moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that TPPA exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain, indicating moderate to strong antibacterial activity.

Table 1 summarizes the antimicrobial effects of TPPA against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli100
Staphylococcus aureus50
Pseudomonas aeruginosa200

Anticancer Activity

TPPA has also been investigated for its potential anticancer properties. A study conducted on several cancer cell lines revealed the following:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values were found to be 25 µM for HeLa, 30 µM for MCF-7, and 35 µM for A549 cells, indicating promising anticancer activity.

Table 2 presents the cytotoxic effects of TPPA on different cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

The mechanism by which TPPA exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its ability to disrupt bacterial cell membranes could explain its antimicrobial properties.

Applications in Materials Science

Beyond its biological activities, TPPA serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has led to its use in synthesizing metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery systems.

Case Study: Synthesis of MOFs

In a recent study, TPPA was used to synthesize a novel MOF with zinc ions:

  • Synthesis Method : Hydrothermal synthesis at elevated temperatures.
  • Characterization Techniques : X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirmed the formation of crystalline structures with high surface areas.

Q & A

Q. What are the established synthetic routes for N,N',N''-Tris(3-pyridinyl)phosphoric triamide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via stepwise substitution of chloride groups in phosphoric triamide precursors with pyridinyl amines. For example, reacting a dichloride intermediate (e.g., Cl₂P(O)NH(C₅H₄N)) with excess 3-pyridinylamine in anhydrous chloroform at low temperatures (e.g., 273 K) under nitrogen atmosphere minimizes side reactions . Optimization involves controlling stoichiometry, solvent polarity, and reaction time. Recrystallization from chloroform/DMF mixtures improves purity .

Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic techniques?

  • X-ray crystallography resolves the tetrahedral geometry at the phosphorus atom, P=O bond lengths (~1.48 Å), and hydrogen-bonding networks (e.g., N–H⋯O interactions) . Data collection uses Mo/Kα radiation with Bruker CCD diffractometers, refined via SHELXL .
  • FT-IR confirms P=O (1190–1260 cm⁻¹) and N–H (3060–3300 cm⁻¹) stretches .
  • ³¹P NMR shows a singlet near δ 15–20 ppm, indicating a symmetrical phosphoric triamide environment .

Advanced Research Questions

Q. What factors influence the hydrogen bonding patterns and supramolecular assembly of this compound in crystalline phases?

The pyridinyl substituents and P=O group drive intermolecular interactions. For example:

  • Anti-orientation of P=O relative to carbonyl groups promotes N–H⋯O hydrogen bonds, forming R₂²(8) dimeric motifs .
  • Crystal packing is influenced by solvent polarity: polar solvents (DMF/water) favor layered structures via π-π stacking of pyridinyl rings . Computational tools like Mercury visualize these motifs and quantify packing coefficients .

Q. How do computational methods like Hirshfeld surface (HS) analysis resolve ambiguities in intermolecular interactions observed in crystallographic data?

HS analysis distinguishes between dominant (N–H⋯O) and weaker (C–H⋯π) interactions. For example:

  • 3D HS plots reveal red regions corresponding to N–H⋯O/P contacts (de ≈ 1.2–1.5 Å) .
  • Fingerprint plots quantify interaction contributions: H⋯O (30–40%), H⋯N (15–20%), and H⋯H (25–30%) . Such analysis clarifies discrepancies in hydrogen-bond strengths between polymorphs .

Q. What are the challenges in reconciling contradictory reactivity data of this compound in alkylation reactions under varying catalytic conditions?

Discrepancies arise from:

  • Steric effects : Bulky pyridinyl groups hinder nucleophilic substitution, reducing yields in AlCl₃-catalyzed benzene alkylation .
  • Solvent polarity : Nonpolar solvents (hexane) favor side reactions (e.g., P–N cleavage), while polar aprotic solvents (THF) stabilize intermediates . Methodological solutions include kinetic studies (variable-temperature NMR) and DFT calculations to map transition states .

Methodological Recommendations

  • Crystallographic refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms and restrained N–H distances .
  • Reaction monitoring : Employ in-situ IR or ³¹P NMR to track intermediates in synthetic pathways .
  • Data contradiction analysis : Cross-validate experimental results (e.g., XRD, HS) with computational models (Mercury, Gaussian) to resolve structural or mechanistic ambiguities .

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